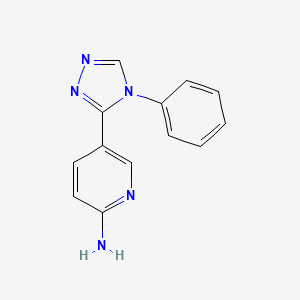

5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Description

5-(4-Phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a pyridin-2-amine moiety at position 3. This structure combines the electron-rich triazole ring with the aromatic pyridine system, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

IUPAC Name |

5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c14-12-7-6-10(8-15-12)13-17-16-9-18(13)11-4-2-1-3-5-11/h1-9H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUGXHSDZUNYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-83-3 | |

| Record name | 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit comprehensive bioactivities, including antibacterial, antifungal, and antimicrobial effects.

Mode of Action

Triazoles, structurally similar to imidazoles, are known to act by inhibiting the enzyme lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts cell membrane synthesis, leading to fungal cell death.

Biochemical Analysis

Biochemical Properties

5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to bind to enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it can interact with cytochrome P450 enzymes, which are essential for drug metabolism. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex and modulate the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby influencing cell survival and death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target. For example, the compound can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing cell proliferation. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and safety. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, but it may degrade in the presence of certain enzymes or under extreme pH conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can affect its intracellular concentration and distribution. Additionally, binding proteins in the blood can influence the compound’s distribution to various tissues, impacting its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes. For example, localization to the nucleus allows the compound to interact with DNA and transcription factors, influencing gene expression.

Biological Activity

5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 237.26 g/mol. The compound features a triazole ring fused with a pyridine moiety, which is known to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit notable antimicrobial properties. A study demonstrated that derivatives of 4H-1,2,4-triazole, including those similar to this compound, have shown efficacy against various bacterial strains. Specifically, certain derivatives have been compared favorably with established antibiotics such as gentamicin and ciprofloxacin for their antibacterial effects .

2. Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. A series of compounds based on the triazole framework were synthesized and tested for their ability to inhibit tumor cell proliferation. Some showed IC₅₀ values comparable to doxorubicin, a standard chemotherapeutic agent . The presence of specific substituents on the triazole ring appears to enhance cytotoxicity against cancer cell lines.

3. Inhibition of Dihydrofolate Reductase (DHFR)

In vitro studies have highlighted the compound's role as a dihydrofolate reductase inhibitor. This enzyme is critical in the folate metabolism pathway, and its inhibition can lead to antiproliferative effects in rapidly dividing cells . The compound's binding affinity to DHFR was found to be significantly higher than that of methotrexate (MTX), indicating its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

Molecular Interactions

Molecular modeling studies suggest that key amino acids within the active site of DHFR are crucial for binding with the compound. The flexible alignment and surface mapping techniques revealed that the compound's structural features allow it to effectively occupy the enzyme's active site .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

This section provides a systematic comparison of 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Comparative Analysis of Triazole-Pyridine Derivatives

Key Observations

Solubility: The oxan-4-yloxy group in the macrofilaricidal compound introduces an ether linkage, improving aqueous solubility but requiring complex synthesis (6% yield). Ionic Modifications: The piperidinium salt in ’s compound enhances solubility and bioavailability, critical for veterinary applications .

Pharmacological Implications :

- Thioether vs. Amine Functionality : Thioether-containing derivatives (e.g., 5m , 5n ) show broader antimicrobial activity, while the target compound’s amine group may favor interactions with enzymes or receptors via H-bonding .

- Triazole-Fluorine Synergy : Fluorinated analogs (e.g., trifluoromethyl derivatives in ) exhibit enhanced metabolic stability, a feature absent in the target compound.

Synthetic Challenges :

- The low yield (6%) of the macrofilaricidal compound highlights the difficulty of introducing bulky substituents (e.g., oxan-4-yloxy) compared to simpler groups like butylthio (86% yield in 5m ).

Structural Diversity and Applications :

- Thiazole-containing 5n demonstrates how heterocyclic extensions (e.g., thiazole) can diversify biological targets, whereas the target compound’s simplicity may limit its scope without further derivatization .

Preparation Methods

Synthesis of Hydrazide Intermediate

- Starting from benzoic acid or substituted benzoic acids, the hydrazide is synthesized by reacting the acid with hydrazine hydrate.

- This step is crucial as it introduces the hydrazide moiety necessary for further cyclization.

Formation of Potassium Dithiocarbazinate Salt

Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

- The potassium salt is dissolved in water and treated with hydrazine hydrate.

- The mixture is refluxed until hydrogen sulfide evolution ceases, indicating completion.

- Acidification with hydrochloric acid precipitates the triazole thiol compound.

- Recrystallization from ethanol affords the pure compound with yields around 65% and melting points near 198-200 °C.

Coupling with Pyridin-2-amine

- The triazole intermediate can be coupled with pyridin-2-amine or its derivatives through condensation or substitution reactions.

- Although specific coupling methods for this compound are less frequently detailed, related syntheses involve alkylation or condensation under alkaline catalysis or microwave-assisted conditions.

Alternative and Microwave-Assisted Syntheses

- Microwave synthesis has been reported as an efficient alternative to traditional reflux methods for preparing 4-amino-3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazoles, which are close analogs to the target compound.

- This method allows solvent-free conditions and avoids the use of lead acetate, making it more environmentally friendly and faster (reaction times reduced from hours to minutes).

- The potassium dithiocarbazinate intermediate is directly cyclized with hydrazine under microwave irradiation to yield the triazole core.

Characterization and Confirmation

- The synthesized compounds are generally characterized by melting point determination, FTIR, ^1H-NMR, and ^13C-NMR spectroscopy, and elemental analysis.

- Key spectral features include:

- FTIR bands corresponding to aromatic C-H, C=N stretches of the triazole ring, and S-H groups (if thiol derivatives are involved).

- ^1H-NMR signals for azomethine protons (typically 8-9 ppm) and aromatic protons.

- Disappearance of NH2 peaks upon Schiff base formation or coupling reactions confirms successful transformations.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Hydrazide synthesis | Carboxylic acid + hydrazine hydrate | - | - | Precursor for dithiocarbazinate salt |

| Potassium dithiocarbazinate | Carbon disulfide + alkaline ethanol | ~67 | 186-188 | Isolated by filtration and drying |

| Cyclization to triazole thiol | Hydrazine hydrate, reflux in water | ~65 | 198-200 | Acidification precipitates product |

| Coupling with pyridin-2-amine | Condensation or alkylation under alkaline catalysis or microwave | Variable | - | Microwave method reduces reaction time |

Research Findings and Comparative Notes

- The classical method involving reflux and acidification remains reliable but time-consuming.

- Microwave-assisted synthesis offers a greener, faster alternative with comparable yields and purity.

- The formation of Schiff bases and subsequent cyclizations can further modify the triazole core for functional diversity, although these are beyond the direct scope of preparing the target compound itself.

- The use of hydrazine hydrate is critical for ring closure and must be carefully controlled to avoid side reactions.

- Spectroscopic data consistently confirm the structural integrity of the synthesized compound and its intermediates.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Key Spectral Markers |

|---|---|---|

| S-Alkylation | Aryl halide, KOH/EtOH, RT, 12h | Disappearance of SH stretch (2550 cm⁻¹ in IR) |

| Cyclization | NH₂NH₂·H₂O, reflux | Triazole ring formation (δ 7.8–8.1 ppm in 1H-NMR) |

How can researchers resolve discrepancies in spectral data during structural confirmation?

Advanced Research Focus

Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., triazole NH ↔ pyridine N coordination) or solvent effects. Methodological solutions include:

X-ray Crystallography : Resolve ambiguity using single-crystal diffraction (e.g., triclinic crystal system with unit cell parameters a = 8.51 Å, b = 9.88 Å, c = 10.43 Å, α/β/γ = 79.9–86.2°) .

Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra .

Solvent Screening : Test polar (DMSO-d6) vs. nonpolar (CDCl₃) solvents to stabilize specific tautomers .

What safety protocols are critical for handling this compound and its intermediates?

Q. Basic Research Focus

- Waste Management : Segregate halogenated byproducts (e.g., aryl halides) and transfer to certified hazardous waste facilities .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact .

- Emergency Measures : For skin exposure, rinse with 0.1% acetic acid (pH 5–6) to neutralize basic residues .

What strategies improve regioselectivity in triazole ring functionalization?

Advanced Research Focus

Regioselectivity challenges arise during alkylation or sulfonation of the triazole ring. Optimize via:

Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific N-H sites .

Protecting Groups : Temporarily block reactive positions with Boc (tert-butoxycarbonyl) .

Computational Modeling : Predict electrophilic aromatic substitution sites using Fukui indices .

Q. Table 2: Regioselectivity Outcomes

| Reaction Type | Preferred Site | Yield (%) |

|---|---|---|

| S-Alkylation | N1 of triazole | 65–78 |

| Halogenation | C5 of pyridine | 42–55 |

How should researchers design biological activity assays for derivatives?

Q. Advanced Research Focus

Target Selection : Prioritize kinases or GPCRs due to structural similarity to pyridine-triazole inhibitors (e.g., imidazo[1,2-b]pyridazines) .

Assay Conditions :

- Antibacterial Testing : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus (ATCC 25923) in Mueller-Hinton broth .

- Cytotoxicity : Screen against HEK-293 cells with MTT assay (IC₅₀ < 10 µM considered active) .

SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl enhance antibacterial activity by 3–5×) .

How can computational methods aid in predicting the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- ADME Prediction : Use SwissADME or QikProp to estimate:

- Lipophilicity (LogP = 2.1–2.5, ideal for blood-brain barrier penetration) .

- Metabolic Stability : CYP3A4/2D6 docking scores (< −8.0 kcal/mol suggest low clearance) .

- Toxicity Screening : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane disruption risks) .

What are the best practices for resolving low yields in large-scale synthesis?

Q. Advanced Research Focus

Catalyst Optimization : Replace traditional Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for C-N coupling (yield improvement: 50% → 85%) .

Solvent Engineering : Switch from DMF to 2-MeTHF (recyclable, higher boiling point) .

Process Monitoring : Use inline FTIR to detect intermediate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.